

Biocompatibility and Toxicity of ICG-Carboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	ICG-carboxylic acid	
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Disclaimer: Limited direct experimental data exists for the biocompatibility and toxicity of **ICG-carboxylic acid** as a standalone compound. This guide synthesizes available information on Indocyanine Green (ICG) and its derivatives to provide an inferred safety and biocompatibility profile for **ICG-carboxylic acid**, highlighting areas where further research is required.

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications.[1] **ICG-carboxylic acid** is a derivative of ICG that incorporates a carboxylic acid functional group, enabling its conjugation to proteins, antibodies, nanoparticles, and other molecules for targeted imaging and therapeutic applications.[2] While the biocompatibility of ICG is well-documented, the specific toxicological profile of its carboxylic acid derivative is less understood. This technical guide provides a comprehensive overview of the known biocompatibility and toxicity of ICG and its derivatives, offering a foundational understanding for researchers working with **ICG-carboxylic acid**.

In Vitro Biocompatibility and Cytotoxicity

The in vitro toxicity of ICG has been evaluated in various cell lines, with results often being dose- and time-dependent. It is important to note that the presence of light can significantly influence the cytotoxicity of ICG due to its photosensitizing properties.



Quantitative Cytotoxicity Data

The following table summarizes available in vitro cytotoxicity data for ICG and its conjugates. Direct data for ICG-carboxylic acid is currently unavailable in the literature.

Compoun d/Formul ation	Cell Line	Assay	Concentr ation	Exposure Time	Observed Effect	Citation
Indocyanin e Green (ICG)	Retinal Pigment Epithelium (RPE)	MTT	5.0 mg/mL	3 minutes	26.1% cell survival	[3][4]
Indocyanin e Green (ICG)	Retinal Pigment Epithelium (RPE)	MTT	0.5 mg/mL	3 minutes	92.8% cell survival	[3]
Indocyanin e Green (ICG)	Retinal Pigment Epithelium (RPE)	N/A	> 0.05%	N/A	Induced acute and chronic toxicities	
ICG- conjugated Germaniu m Nanoparticl es	4T1 (Breast Cancer)	Cell Viability Assay	300 μg/mL	10 minutes (with laser)	32% cell viability	
ICG- conjugated Nanoparticl es	MDA-MB- 231 (Breast Cancer)	Cell Metabolic Assay	5 μg/mL	24 hours	Cytotoxicity comparabl e to control	•
HA/CMCS @1+ICG	A549 (Lung Cancer)	N/A	0.02 μΜ	N/A (with red light)	IC50 value	-



Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Materials:

- · Cells in culture
- ICG-carboxylic acid solution (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- · 96-well plates
- Microplate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Exposure: Treat the cells with various concentrations of ICG-carboxylic acid.
 Include untreated cells as a negative control and a solvent control.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
- Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.



- Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Biocompatibility and Toxicity

In vivo studies on ICG have generally demonstrated its safety at clinically relevant doses. However, some toxic effects have been observed, particularly in ocular applications. Data specific to the in vivo biocompatibility of **ICG-carboxylic acid** is limited, with most studies focusing on its use in conjugated forms.

Animal Studies and Observations

- General Toxicity: ICG is considered to have a low toxicity profile and is rapidly cleared from the body.
- Retinal Toxicity: Several studies have reported dose-dependent toxic effects of ICG on retinal tissue. This is a critical consideration for any ophthalmic applications of ICG-carboxylic acid.
- Inflammation and Tissue Response: ICG has been observed to accumulate in inflamed and necrotic tissues. The inflammatory response to ICG-carboxylic acid itself has not been extensively studied.
- Conjugate Biocompatibility: In vivo studies of ICG conjugated to nanoparticles and antibodies have generally shown good biocompatibility and low toxicity. For example, ICGconjugated germanium nanoparticles were found to be biodegradable and exhibited low in vivo toxicity.

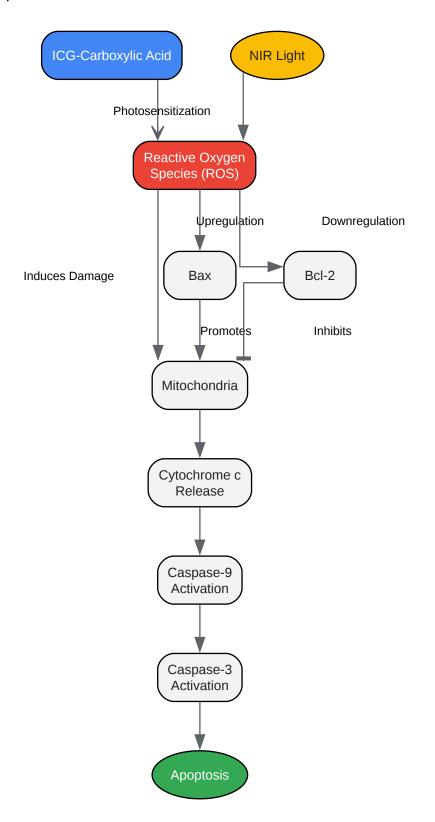
Signaling Pathways in ICG-Mediated Toxicity

The mechanisms of ICG-induced toxicity, particularly when activated by light, involve the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis. The intrinsic toxicity of ICG or ICG-carboxylic acid in the absence of light is less well understood.



Apoptosis Induction

Upon NIR laser irradiation, ICG can act as a photosensitizer, leading to the production of ROS and triggering apoptotic cell death.





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Caption: ICG-mediated photodynamic therapy leading to apoptosis.

Summary and Future Directions

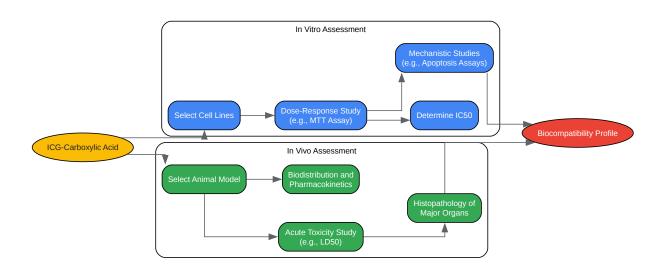
ICG-carboxylic acid is a valuable tool for targeted molecular imaging and therapy. Based on the extensive data available for ICG, it is reasonable to infer that **ICG-carboxylic acid** possesses a generally favorable biocompatibility profile. However, the lack of direct toxicological studies on the standalone molecule is a significant knowledge gap.

Key Considerations:

- Dose and Time Dependence: The toxicity of ICG and its derivatives is often dependent on concentration and exposure time.
- Photosensitivity: The potential for light-induced toxicity should always be considered in experimental design and application.
- Application-Specific Toxicity: The risk of toxicity can be highly dependent on the target tissue, as evidenced by the retinal toxicity of ICG.

Future research should focus on dedicated in vitro and in vivo studies to establish a definitive biocompatibility and toxicity profile for **ICG-carboxylic acid**. This will be crucial for its safe and effective translation into clinical applications.





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Caption: Workflow for biocompatibility and toxicity assessment.

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